N-(4-chlorophenyl)-2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a chlorophenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorinated aromatic compound reacts with an amine or other nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through thiolation reactions, often using thiolating agents like thiourea or thiols in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanyl group, potentially leading to the formation of dihydroquinazolinones or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiols can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chlorophenyl group may enhance binding affinity or selectivity, while the sulfanyl group could influence the compound’s redox properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide: Lacks the methoxy groups, which may affect its biological activity and chemical properties.
N-(4-chlorophenyl)-2-[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide: Similar structure but without the ethyl group, potentially altering its reactivity and interactions.
Uniqueness
N-(4-chlorophenyl)-2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the quinazolinone core, chlorophenyl group, and sulfanyl linkage makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H20ClN3O4S |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3-ethyl-6,7-dimethoxy-4-oxoquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H20ClN3O4S/c1-4-24-19(26)14-9-16(27-2)17(28-3)10-15(14)23-20(24)29-11-18(25)22-13-7-5-12(21)6-8-13/h5-10H,4,11H2,1-3H3,(H,22,25) |
InChI Key |
OOTVHQNRKGMHBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N=C1SCC(=O)NC3=CC=C(C=C3)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.